tert-Butyl 2-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

Description

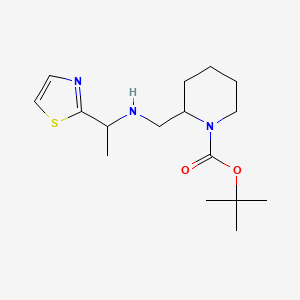

Chemical Structure: The compound features a piperidine core with a tert-butyl carbamate (Boc) group at the 1-position and a thiazole-containing substituent at the 2-position. Thiazoles are sulfur-nitrogen heterocycles known for their role in medicinal chemistry and agrochemicals .

Synthesis and Applications: The Boc group serves as a protective moiety for amines, indicating its utility as an intermediate in multi-step organic syntheses, particularly for pharmaceuticals. Industrial-grade production (99% purity) by CHEMLYTE SOLUTIONS CO.,LTD highlights its commercial relevance as a bulk chemical intermediate .

Properties

IUPAC Name |

tert-butyl 2-[[1-(1,3-thiazol-2-yl)ethylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2S/c1-12(14-17-8-10-22-14)18-11-13-7-5-6-9-19(13)15(20)21-16(2,3)4/h8,10,12-13,18H,5-7,9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHMIRRWYJBWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NCC2CCCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 2-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate (C16H27N3O2S) is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.

Chemical Structure

The compound features a piperidine ring substituted with a thiazole moiety and a tert-butyl ester group, which is known to influence its pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antiviral Activity : Preliminary studies suggest that compounds containing thiazole and piperidine structures exhibit antiviral properties. For instance, derivatives with similar structural motifs have been shown to inhibit viral replication in various models .

- Antibacterial Properties : Compounds with thiazole rings are often explored for their antibacterial potential. Research indicates that thiazole-containing compounds can inhibit the growth of bacteria, including resistant strains .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of key enzymes involved in viral replication and bacterial metabolism.

- Interaction with Cellular Receptors : The piperidine moiety may facilitate interaction with specific receptors or transporters in cells, enhancing the compound's bioavailability and efficacy.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| A-87380 | β-amino acid moiety | Neuraminidase inhibitor |

| Substituted 2-Aminothiazoles | Thiazole ring | Antimycobacterial |

| Avapritinib | Piperazine derivative | Tyrosine kinase inhibitor |

Case Studies

A study by Bernardino et al. highlighted the antiviral activities of thiazole-containing compounds against tobacco mosaic virus (TMV). The results indicated that modifications to the thiazole structure could enhance antiviral efficacy, suggesting similar approaches could be applied to this compound .

In another research effort, compounds structurally related to this compound were tested for antibacterial activity against resistant strains of Mycobacterium. The findings demonstrated significant inhibitory effects, paving the way for further exploration of this compound's potential in treating bacterial infections .

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for pharmaceutical development. The following table summarizes key findings from recent studies:

Cancer Treatment

The compound has been studied for its anticancer properties. For instance, it has shown efficacy in inducing apoptosis in prostate cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. Specific studies have indicated that it inhibits the NF-kB pathway, which is crucial for cancer cell growth .

Neurodegenerative Diseases

Research indicates that tert-butyl 2-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate may offer neuroprotective benefits. It has been shown to prevent neuronal cell death in models of Alzheimer's disease by reducing oxidative stress and inflammation .

Inflammatory Disorders

In models of inflammatory diseases, the compound has demonstrated the ability to lower levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This could be particularly beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies

Several case studies have explored the applications of this compound:

- Case Study 1 : A study involving human prostate cancer cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against prostate cancer .

- Case Study 2 : In animal models of neuroinflammation, administration of this compound resulted in significant reductions in behavioral deficits associated with neurodegeneration, highlighting its neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with three analogs based on heterocyclic systems, substituents, and applications:

| Compound Name | CAS Number | Molecular Formula | Heterocycle | Key Substituents | Purity | Application | Key Properties |

|---|---|---|---|---|---|---|---|

| tert-Butyl 2-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate | 1353965-22-6 | C15H25N3O2S | Thiazole | Ethylamino methyl, Boc | 99% | Chemical intermediate | High stability, sulfur-mediated reactivity |

| tert-Butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (10l) | Not provided | C12H18N4O4 | Isoxazole | Amino, carbamoyl, Boc | 95+% | Toll-like receptor (TLR) research | Bioactivity, polar functional groups |

| tert-Butyl (4-aminopyridin-2-yl)carbamate | 1266119-48-5 | C10H15N3O2 | Pyridine | Amino, Boc | 95+% | Pharmaceutical intermediate | Basic pyridine ring, amine protection |

| tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate | 1383133-23-0 | C12H15N3O2 | Benzimidazole | Amino, Boc | 95% | Drug discovery intermediate | Aromatic system, hydrogen-bonding capability |

Key Differences and Implications

Heterocyclic Core :

- Thiazole vs. Isoxazole : The sulfur atom in thiazole enhances lipophilicity and electronic delocalization compared to the oxygen-containing isoxazole. This difference may influence bioavailability and target binding in bioactive analogs .

- Pyridine/Benzimidazole vs. Thiazole : Pyridine’s basicity and benzimidazole’s aromaticity contrast with thiazole’s electron-deficient nature, affecting solubility and reactivity in synthetic pathways .

Applications :

- The target compound’s industrial-scale production suggests its role as a versatile intermediate, whereas compound 10l’s biological activity highlights its niche in drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 2-(((1-(thiazol-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves coupling a thiazole-ethylamine derivative with a tert-butyl piperidine carboxylate precursor. Key steps include:

- Use of coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane at room temperature .

- Strict control of temperature (±2°C) and reaction time (monitored via TLC/HPLC).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Critical Parameters : Solvent choice (polar aprotic solvents preferred), exclusion of moisture, and stoichiometric ratios (1:1.2 for amine:ester).

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and thiazole protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak (e.g., [M+H]⁺ at m/z 352.18) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability : Store at 2–8°C in sealed, light-protected containers under inert gas (N₂/Ar). Avoid exposure to strong oxidizers (e.g., peroxides) .

- Decomposition Risks : Hydrolysis of the tert-butyl ester in humid environments; monitor via periodic HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Approach :

- Cross-validate assays (e.g., IC₅₀ in enzyme inhibition) using standardized protocols (e.g., ATPase activity assays for kinase targets) .

- Control variables: Cell line specificity (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and batch-to-batch purity checks .

- Case Study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no effect, replicate experiments with identical cell lines and assay conditions .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical studies?

- Modifications :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes; modify thiazole substituents to reduce oxidation .

Q. How can computational modeling guide the understanding of this compound’s mechanism of action?

- Methods :

- Molecular Docking : Simulate binding to putative targets (e.g., kinases) using AutoDock Vina; prioritize residues within 4 Å of the thiazole group .

- MD Simulations : Analyze piperidine ring flexibility and its impact on binding pocket interactions (GROMACS, 100 ns trajectories) .

- Validation : Compare predicted binding affinities with SPR (surface plasmon resonance) data .

Q. What experimental designs mitigate risks associated with the compound’s potential toxicity?

- Safety Protocols :

- In Vitro : Perform MTT assays on primary hepatocytes to assess cytotoxicity (EC₅₀ threshold: >50 µM) .

- In Silico : Use QSAR models (e.g., ProTox-II) to predict organ-specific toxicity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity with oxidizing agents?

- Root Cause : Variability in impurity profiles (e.g., residual solvents like DMF) may alter reactivity .

- Resolution :

- Replicate reactions under inert atmospheres with ultra-pure reagents.

- Characterize byproducts via GC-MS to identify oxidative degradation pathways .

Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?

- Standardization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.